molecular formula C16H13N3O B2611152 N-benzylquinoxaline-2-carboxamide CAS No. 7066-32-2

N-benzylquinoxaline-2-carboxamide

Cat. No.: B2611152
CAS No.: 7066-32-2
M. Wt: 263.3
InChI Key: KKYVULXSLKOYID-UHFFFAOYSA-N
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Description

N-benzylquinoxaline-2-carboxamide is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzylquinoxaline-2-carboxamide typically involves the condensation of quinoxaline-2-carboxylic acid with benzylamine. One common method includes the use of oxalyl chloride to activate the carboxylic acid group, followed by the addition of benzylamine to form the desired amide. The reaction is usually carried out in anhydrous dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-benzylquinoxaline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can further enhance the compound’s biological activity and chemical properties .

Scientific Research Applications

N-benzylquinoxaline-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzylquinoxaline-2-carboxamide involves its interaction with various molecular targets and pathways. For instance, it can inhibit tyrosine kinases and C-MET kinases, leading to the induction of apoptosis in cancer cells. Additionally, the compound can interfere with tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzylquinoxaline-2-carboxamide is unique due to its specific benzyl group, which can enhance its binding affinity to certain molecular targets and improve its overall biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-benzylquinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16(18-10-12-6-2-1-3-7-12)15-11-17-13-8-4-5-9-14(13)19-15/h1-9,11H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYVULXSLKOYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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